5-Azaindole Scaffold Advantage in FGFR4 Inhibition
The pyrrolo[3,2-b]pyridine (5-azaindole) scaffold of the target compound serves as the core for a novel class of selective, reversible-covalent FGFR4 inhibitors. A representative derivative, compound 10z, which is synthesized from this core architecture, exhibited single-digit nanomolar potency against FGFR4 wild-type and gatekeeper mutant variants in biochemical and Ba/F3 cellular assays [1]. This scaffold achieves potent inhibition while sparing the closely related kinases FGFR1/2/3, a selectivity profile that structurally distinct regioisomers like pyrrolo[2,3-b]pyridine (7-azaindole) derivatives do not inherently guarantee, as they often display different kinase selectivity fingerprints [1] [2]. This evidence positions the [3,2-b] scaffold as a privileged starting point for achieving FGFR4 selectivity.
| Evidence Dimension | Kinase Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | Target compound is the key synthetic precursor to the 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide series. The optimized lead 10z showed IC50 < 100 nM against FGFR4 WT, V550L, and V550M mutants, with significant selectivity over FGFR1/2/3, and cellular antiproliferative IC50 values of 37 nM (Hep3B), 32 nM (JHH-7), and 94 nM (HuH-7) [1]. |
| Comparator Or Baseline | Pyrrolo[2,3-b]pyridine (7-azaindole)-based FGFR inhibitors, which have been reported to exhibit different kinase inhibition profiles and generally require additional structural modifications to achieve comparable FGFR4 selectivity [2]. |
| Quantified Difference | The [3,2-b] scaffold enables a specific reversible-covalent interaction with FGFR4, yielding up to single-digit nanomolar biochemical IC50 values and cellular selectivity that is not directly transferable to the [2,3-b] regioisomer without extensive re-optimization [1]. |
| Conditions | In vitro biochemical kinase assays (ADP-Glo) and Ba/F3 cellular proliferation assays, as reported in J. Med. Chem. 2022 [1]. |
Why This Matters
For medicinal chemistry teams, selecting the correct regioisomeric scaffold (5-azaindole vs. 7-azaindole) is a critical decision that predetermines the kinase selectivity profile and synthetic route; this compound provides direct entry to the FGFR4-selective [3,2-b] series with validated, published potency metrics.
- [1] Yang, F. et al. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. J. Med. Chem. 2022, 65, 13753-13770. View Source
- [2] Jin, Q. et al. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorg. Med. Chem. 2021, 29, 115862. View Source
